Rovafovir etalafenamide
Vue d'ensemble
Description
Rovafovir etalafenamide is a nucleotide reverse transcriptase inhibitor and prodrug of GS-9148 . It is being developed by Gilead Sciences . It shows antiviral activity against viruses containing major mutations associated with resistance to the nucleoside analog reverse-transcriptase inhibitors which are commonly used to treat HIV/AIDS infection .
Synthesis Analysis
The synthesis of Rovafovir etalafenamide involves several steps. Fluorinated nucleoside 1 is a key starting material in the synthesis of Rovafovir etalafenamide . The novel structure of Rovafovir etalafenamide presented a variety of synthetic challenges in order to retain the desired stereochemistry and integrity of the functional groups over numerous chemical transformations .Molecular Structure Analysis
The chemical formula of Rovafovir etalafenamide is C21H24FN6O6P . Its molecular weight is 506.431 . It belongs to the class of organic compounds known as alpha amino acid esters .Chemical Reactions Analysis
The key step in the synthesis of Rovafovir etalafenamide entails oxidation of the iodo derivative to the iodoso compound that syn-eliminates hypoiodous acid to give the desired fluoroalkene .Physical And Chemical Properties Analysis
Rovafovir etalafenamide is a small molecule . More specific physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Antiviral Mechanisms and Efficacy
Rovafovir etalafenamide is a nucleotide analogue, functioning as a prodrug. In the context of antiviral therapy, such compounds undergo intracellular activation to form active metabolites. These metabolites are then integrated into the viral RNA, leading to premature chain termination and inhibition of viral replication. Notably, sofosbuvir, a related compound, has been approved for the treatment of chronic hepatitis C as part of a combination antiviral regimen. It's known for its high potency and the capability to be administered once daily, offering significant convenience and potential adherence benefits (Kirby et al., 2015; Keating & Vaidya, 2014).
Impact on Patient Subpopulations
The safety and efficacy of such antiviral regimens, including sofosbuvir/velpatasvir, have been positively evaluated in various patient groups, including those with end-stage renal disease undergoing dialysis, and in HCV-infected patients with genotype 1–4 who are coinfected with HIV. These studies underscore the broad applicability of these treatments across diverse patient populations, highlighting their potential in addressing the needs of patients with complex medical conditions (Borgia et al., 2019; Rodríguez-Torres et al., 2015).
Drug Interactions and Clinical Considerations
An essential aspect of any antiviral therapy is understanding potential drug interactions, especially in patients who may be on multiple medications. Studies have shown that drugs like sofosbuvir have a low propensity for clinically significant drug interactions, making them suitable for patients who may be on various treatments. Additionally, these studies have emphasized the importance of considering patient-specific factors such as renal and hepatic function when administering these medications, ensuring a personalized approach to treatment (Kirby et al., 2015).
Novel Approaches and Future Directions
In the realm of scientific research, novel approaches are continually being explored to enhance the efficacy and safety of antiviral therapies. The development of combination therapies, such as sofosbuvir with velpatasvir and other agents, has been a significant step forward, offering high cure rates for HCV infection with excellent tolerability. These combination regimens have opened new avenues for treating chronic viral infections, significantly improving patient outcomes (Kohli et al., 2015).
Furthermore, the exploration of nanoparticle-based drug delivery systems, like the codelivery of oseltamivir via silver nanoparticles, exemplifies the innovative strategies being pursued in antiviral therapy. These approaches not only aim to enhance the therapeutic efficacy of existing drugs but also to overcome challenges such as drug resistance and limited bioavailability, paving the way for more effective and targeted antiviral treatments (Li et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl (2S)-2-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN6O6P/c1-3-31-21(29)13(2)27-35(30,34-14-7-5-4-6-8-14)12-32-16-9-15(22)20(33-16)28-11-26-17-18(23)24-10-25-19(17)28/h4-11,13,16,20H,3,12H2,1-2H3,(H,27,30)(H2,23,24,25)/t13-,16-,20+,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJRRXHWPBXZSU-BNCZGPJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NP(=O)(COC1C=C(C(O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)N[P@](=O)(CO[C@@H]1C=C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN6O6P | |
Record name | Rovafovir etalafenamide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Rovafovir_etalafenamide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.